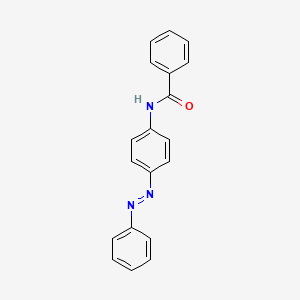

4'-(Phenylazo)benzanilide

Description

Contextualization within Azo Compound Chemistry and Aniline (B41778) Derivative Structures

Azo compounds are organic substances characterized by the presence of a diazenyl functional group (—N=N—), which links two hydrocarbyl groups. vedantu.com These compounds, particularly aromatic azo compounds, are of significant commercial importance, constituting more than half of all commercial dyes due to their vibrant colors. vedantu.combritannica.comscbt.com The color of azo dyes is attributed to the azo bond and its associated chromophores and auxochromes. vedantu.com The general structure of an aromatic azo compound can be represented as Ar-N=N-Ar', where Ar and Ar' are aromatic rings. numberanalytics.com This structural feature allows for an extended delocalization of electrons across the molecule, contributing to the stability of these compounds. savemyexams.com

4'-(Phenylazo)benzanilide incorporates this defining azo linkage. Furthermore, it is a derivative of aniline, an organic aromatic amine where a phenyl group is attached to an amino group (–NH₂). researchgate.netwikipedia.org Aniline and its derivatives are fundamental in industrial chemistry, serving as precursors for a wide range of products, including dyes and polymers. researchgate.netwikipedia.org The structure of this compound, therefore, combines the characteristic properties of both azo compounds and aniline derivatives. Specifically, it is a benzanilide (B160483), which is an amide formed from benzoic acid and aniline. orgsyn.orgwikipedia.org

Historical Perspective on the Development and Academic Study of Phenylazo-Benzanilide Compounds

The study of azo compounds dates back to 1858, when Peter Griess discovered that diazonium salts could be coupled with aromatic compounds to form azo compounds. numberanalytics.com This discovery paved the way for the synthesis of a vast number of dyes and pigments. The development of industrial organic chemistry in the late 19th century was significantly advanced by progress in dye chemistry. researchgate.net

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the academic study of phenylazo-benzanilide compounds is rooted in the broader exploration of azo dyes and their applications. Research has focused on synthesizing various derivatives and studying their properties. For instance, studies have been conducted on the synthesis of bisazo reactive dyes based on 4,4′-diaminobenzanilide, a related structure. researchgate.net The general method for preparing benzanilide itself, by reacting aniline with benzoic acid or its derivatives, has been well-established. orgsyn.org The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine and subsequent coupling with a suitable aromatic partner, such as a phenol (B47542) or another amine. britannica.comscribd.com

Current Research Landscape and Emerging Academic Significance of this compound

Contemporary research on azo compounds, including phenylazo-benzanilides, is diverse. Scientists are exploring their use as intermediates in the synthesis of more complex molecules and in the development of advanced materials. scbt.com The photoresponsive nature of some azo compounds, which allows for reversible structural changes upon light exposure, makes them valuable for applications in data storage, optical switches, and smart coatings. scbt.com

The academic significance of this compound and its derivatives is also linked to their potential in various scientific fields. In materials science, for example, aniline derivatives are investigated for creating conductive polymers. ontosight.ai Azo compounds are also studied for their potential in nonlinear optical (NLO) applications. ebi.ac.uk Research has also been conducted on the synthesis of various substituted phenylazo-benzanilide derivatives, indicating an ongoing interest in this class of compounds for creating new materials and dyes. sigmaaldrich.comuni.lu

Scope and Objectives of Advanced Research on this compound

The objectives of advanced research on this compound are multifaceted. A primary goal is the synthesis and characterization of new derivatives with tailored properties. This includes modifying the substituents on the aromatic rings to influence the compound's color, stability, and reactivity.

A significant area of investigation is the application of these compounds in materials science. Researchers are interested in developing novel polymers and liquid crystals incorporating the phenylazo-benzanilide structure. scbt.com The potential for these materials to exhibit unique optical or electronic properties is a key driver of this research.

Another objective is to explore the utility of this compound as a chemical intermediate. Its structure provides multiple reactive sites that can be exploited to build more complex molecular architectures for various applications, including the synthesis of new dyes and functional materials. scbt.com The study of its reaction mechanisms and kinetics is crucial for optimizing these synthetic routes.

Compound Information

| Compound Name |

| This compound |

| Aniline |

| Benzoic acid |

| 4,4′-Diaminobenzanilide |

| 4-Chloro-5'-methyl-2'-(4-methylphenylazo)benzanilide |

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C19H15N3O nih.govspectrabase.comechemi.com |

| Molecular Weight | 301.35 g/mol spectrabase.com |

| Exact Mass | 301.121512 g/mol spectrabase.comechemi.com |

| Hydrogen Bond Donor Count | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 3 echemi.com |

| Rotatable Bond Count | 4 echemi.com |

| Topological Polar Surface Area | 53.8 Ų echemi.com |

| Complexity | 389 echemi.com |

| XLogP3 | 4.4 echemi.com |

Structure

3D Structure

Properties

CAS No. |

32299-80-2 |

|---|---|

Molecular Formula |

C19H15N3O |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

N-(4-phenyldiazenylphenyl)benzamide |

InChI |

InChI=1S/C19H15N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h1-14H,(H,20,23) |

InChI Key |

NKCPEECGSZPJBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 4 Phenylazo Benzanilide

Classical Diazotization-Coupling Synthesis Pathways for 4'-(Phenylazo)benzanilide

The traditional and most prevalent method for synthesizing this compound is through a diazotization-coupling reaction. This process is a type of electrophilic aromatic substitution. numberanalytics.com The synthesis begins with the diazotization of an aromatic primary amine, followed by the coupling of the resulting diazonium salt with a suitable aromatic partner. numberanalytics.comiitk.ac.in In the context of this compound, this typically involves the diazotization of aniline (B41778) and its subsequent coupling with benzanilide (B160483).

The generally accepted mechanism for diazotization involves the formation of a nitrosonium ion from nitrous acid in an acidic medium. byjus.com This electrophile then reacts with the primary aromatic amine to form a diazonium salt. byjus.com The diazonium ion acts as the electrophile in the subsequent azo coupling step, attacking the electron-rich aromatic ring of the coupling component. numberanalytics.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

The efficiency and outcome of the diazotization-coupling reaction are highly dependent on several critical parameters. Optimization of these factors is crucial for maximizing the yield and purity of this compound.

Temperature: Low temperatures, typically between 0-5°C, are essential during the diazotization step to prevent the decomposition of the unstable diazonium salt. numberanalytics.com

pH: The pH of the reaction medium plays a pivotal role in the coupling stage. For coupling with phenolic compounds, a higher pH is generally favorable as it increases the concentration of the more reactive phenoxide ion. numberanalytics.com However, for amine coupling components, the conditions are typically acidic to neutral.

Stoichiometry: The molar ratios of the reactants, including the amine, the nitrosating agent (like sodium nitrite), and the coupling component, must be carefully controlled to ensure complete reaction and minimize side products.

Reaction Time: The duration of both the diazotization and coupling steps influences the product yield. Optimized reaction times, often determined empirically, can range from a few hours to longer periods.

A study on the synthesis of a related azo pigment, Pigment Red 176, highlights the importance of these parameters. The process involved diazotization of 3-amino-4-methoxybenzanilide (B94723) and coupling with a naphthalene (B1677914) derivative. Critical variables included maintaining a stable pH of 4–5 and a temperature of 0–5°C, with an optimized reaction time of 6–8 hours to achieve high purity.

Solvent Effects on Reaction Kinetics and Regioselectivity

The choice of solvent can significantly impact the kinetics and regioselectivity of the azo coupling reaction. numberanalytics.com While aqueous media are traditionally used, organic and mixed aqueous-organic solvents are also employed. numberanalytics.comoup.com

Kinetic studies on diazo-coupling reactions have shown varied solvent effects depending on the coupling component. For instance, the reaction of benzenediazonium (B1195382) fluoroborates with 1,3,5-trimethoxybenzene (B48636) showed no significant solvent effect on the reaction rate. oup.com In contrast, the reaction with 2-naphthol (B1666908) proceeded much faster in dipolar aprotic solvents (like dimethyl sulfoxide (B87167) and dimethylformamide) than in protic solvents. oup.com This difference is attributed to the solvation of the naphtholate ion. oup.com

The nature of the solvent also influences the rate of hydrogenation of related azo compounds. A study on the catalytic hydrogenation of substituted nitro- and azobenzenes found that the nature of the pure solvent has a substantial influence on the reaction rate. researchgate.net The use of proton-containing solvents like aliphatic alcohols resulted in the highest yields of the desired product. researchgate.net

Catalyst-Assisted Synthesis Strategies and Their Impact on Efficiency

The use of catalysts can enhance the efficiency of organic syntheses. While classical diazotization-coupling is often performed without a specific catalyst for the coupling step itself, catalysts can be employed in related or alternative synthetic routes. For instance, in advanced oxidation processes involving azo dyes, catalysts like FeMn-functionalized graphitic carbon nitride have shown high activity. rsc.org

In the broader context of amide synthesis, which is relevant to the benzanilide moiety, various catalysts are used. For example, the synthesis of secondary amides from N-substituted amidines can be achieved using a hypervalent iodine reagent as a mediator. researchgate.net Furthermore, solid-supported palladium(II) complexes have been shown to be efficient and recyclable catalysts for Suzuki cross-coupling reactions, a method used to form carbon-carbon bonds, under microwave irradiation in aqueous media. nih.gov N-heterocyclic carbene–Cu(I) complexes have also emerged as effective catalysts in various organic syntheses. beilstein-journals.org

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel routes for synthesizing azo compounds, including this compound, that align with the principles of green chemistry.

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. mdpi.comasianpubs.org This technique has been successfully applied to the synthesis of various azo dyes. mdpi.comdoaj.orgresearchgate.net

A metal-free, microwave-assisted protocol has been developed for the rapid synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines. researchgate.netnih.gov This method can produce a variety of azo dyes in high yields (up to 97%) within minutes. doaj.org The process typically involves dissolving the reactants in a suitable solvent like ethanol, adding a base such as potassium hydroxide, and irradiating the mixture in a microwave reactor. researchgate.net

The advantages of microwave heating include its selective, direct, rapid, and controllable nature, making it a powerful tool for accelerating chemical reactions. asianpubs.org

Ultrasonic Irradiation in Compound Preparation and Product Formation

Ultrasonic irradiation is another green chemistry technique that has been effectively used to promote organic reactions. researchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can lead to shorter reaction times and higher yields. bohrium.comorientjchem.org

The synthesis of azo-fused dihydropyrano[2,3-c]pyrazole derivatives has been successfully achieved using a catalyst-free, ultrasound irradiation approach. bohrium.com This method was found to be highly effective, eco-friendly, and high-yielding. bohrium.com Similarly, the synthesis of novel azo Schiff bases has been accomplished with high yields and significantly reduced reaction times (from 7 hours to 8 minutes) under ultrasonic irradiation at 60 °C in ethanol. orientjchem.org

Ultrasound irradiation enhances reaction rates by improving mass transfer and, in some cases, can enable reactions that are difficult to achieve through conventional heating methods. orientjchem.orgpreprints.org

Heterogeneous Catalysis for Sustainable this compound Synthesis

The industrial synthesis of azo compounds, including this compound, has traditionally relied on homogeneous catalytic systems. However, growing environmental concerns and the need for more resource-efficient processes have spurred research into heterogeneous catalysis for sustainable chemical production. mdpi.com Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability under various reaction conditions, which are crucial for developing green and sustainable chemical processes. mdpi.comnumberanalytics.com

For the synthesis of azo compounds, sustainable approaches often focus on replacing traditional reductants and diazotizing agents with more environmentally benign alternatives, often facilitated by a solid catalyst. One promising route is the reductive coupling of a nitroaromatic compound with an amine. In the context of this compound, this could involve the reaction of nitrobenzene (B124822) with 4-aminobenzanilide. While specific heterogeneous catalysts for this exact transformation are not extensively documented in publicly available literature, general principles from related syntheses can be applied.

Recent advancements have highlighted the use of nanostructured catalysts, single-atom catalysts (SACs), and carbon-based materials in various organic syntheses. numberanalytics.com These materials offer high surface areas and tunable active sites, leading to high catalytic activity and selectivity. numberanalytics.com For instance, palladium nanoparticles supported on materials like chitosan (B1678972) have been shown to be effective heterogeneous catalysts for C-H activation and coupling reactions under sustainable conditions, such as ultrasonic irradiation. mdpi.com Similarly, metal oxides, such as those based on vanadium or manganese, are known to be active in selective oxidation reactions, a key step if starting from precursor molecules that need functionalization. nih.gov

A potential sustainable pathway using heterogeneous catalysis for this compound could involve a multi-step process within a single reactor (a "one-pot" synthesis) or a continuous flow system. researchgate.net Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the rapid and efficient synthesis of unsymmetrical azo dyes, often reducing reaction times from hours to minutes and simplifying product isolation. nih.gov

The table below outlines hypothetical and reported heterogeneous catalytic systems applicable to the synthesis of azo compounds, which could be adapted for this compound.

| Catalyst System | Support Material | Reactants | Sustainable Advantages |

| Palladium Nanoparticles | Chitosan | Nitroarene, Aromatic Amine | Biodegradable support, potential for sonocatalysis. mdpi.com |

| Gold-Palladium Nanoparticles | Metal Oxides (e.g., TiO₂) | Alcohol, Amine | High selectivity, potential for photocatalysis. diamond.ac.uk |

| Graphitic Carbon Nitride (g-C₃N₄) | - | Aromatic Amine, Nitroarene | Metal-free photocatalysis, use of visible light. mpg.de |

| Iron-supported Zirconium/Titanium | - | Benzoates | Solid acid catalyst, potential for various coupling reactions. mdpi.com |

This table presents examples of heterogeneous catalyst systems used for reactions relevant to azo dye synthesis. Specific performance for this compound would require dedicated experimental investigation.

The development of these catalytic systems is a key step toward more sustainable and economically viable production of specialty chemicals like this compound. numberanalytics.com

Reaction Mechanism Elucidation for this compound Formation

The formation of this compound is most commonly achieved through an azo coupling reaction, a cornerstone of aromatic chemistry. numberanalytics.com This reaction involves the formation of a diazonium salt from an aromatic amine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component. wikipedia.org

Electrophilic Aromatic Substitution Pathways in Azo Coupling

The synthesis of this compound, which has the chemical structure of N-[4-(phenyldiazenyl)phenyl]benzamide, typically involves the reaction of a benzenediazonium salt with benzanilide. However, benzanilide itself is not sufficiently activated for the electrophilic attack. A more plausible and common pathway involves the coupling of a benzenediazonium ion with a more electron-rich derivative, such as N-phenyl-4-aminophenol or, more directly, using 4-aminobenzanilide as the starting material which is then diazotized and coupled, or by coupling a diazonium salt to an activated benzanilide precursor.

The most direct conceptual pathway involves two main steps:

Diazotization: An aromatic primary amine, such as aniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form a benzenediazonium salt. savemyexams.com The nitrous acid is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. savemyexams.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing. savemyexams.com

Azo Coupling: The resulting benzenediazonium ion, a weak electrophile, then attacks an activated aromatic ring, the coupling component. numberanalytics.comwikipedia.org For the synthesis of this compound, the coupling component would be benzanilide. The amide group (-NH-CO-Ph) on the benzanilide molecule is an ortho-, para-directing group, activating the aniline-derived ring for electrophilic substitution. The diazonium ion will preferentially attack the para-position due to reduced steric hindrance. wikipedia.org

Step 1: Formation of the Electrophile: Aniline reacts with in situ generated nitrous acid to yield the benzenediazonium ion (C₆H₅N₂⁺).

Step 2: Electrophilic Attack: The benzenediazonium ion attacks the electron-rich pi system of the benzanilide ring, specifically at the carbon atom para to the amide group. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com

Step 3: Deprotonation: A base (which can be water or the conjugate base of the acid used) removes a proton from the carbon atom where the diazonium group has attached. This step restores the aromaticity of the ring, leading to the final product, this compound. youtube.com

The reaction is typically carried out in a slightly acidic to neutral medium to ensure a sufficient concentration of the diazonium ion without deactivating the coupling component. youtube.com

Role of Tautomerism and Intermediate Species in Reaction Progression

Tautomerism: Azo compounds containing a hydroxyl or amino group ortho or para to the azo linkage can exhibit tautomerism, specifically azo-hydrazone tautomerism . unifr.chwiserpub.com This is a form of prototropic tautomerism where isomers readily interconvert through the migration of a proton. byjus.comwikipedia.org

For this compound, the relevant equilibrium would be between the azo form and the quinone-hydrazone form:

Azo form: C₆H₅-N=N-C₆H₄-NHCOC₆H₅

Hydrazone form: C₆H₅-NH-N=C₆H₄=N⁺HCOC₆H₅ (a quinoid structure)

This equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic rings. unifr.ch While the azo form is often more stable, the existence of the hydrazone tautomer can affect the compound's properties, such as its color and lightfastness. The interconversion between these tautomers proceeds via proton transfer, which can be catalyzed by acids or bases. byjus.com Theoretical studies on benzanilide derivatives have explored the stability of such tautomeric forms, indicating that the specific functional groups and their positions are determinant factors. wiserpub.com The presence of the amide proton in this compound makes the azo-hydrazone tautomerism a relevant consideration in its chemical behavior.

Scale-Up Considerations for Laboratory to Research Pilot Production of this compound

Transitioning the synthesis of this compound from a laboratory setting to a research pilot plant involves addressing several critical challenges to ensure safety, efficiency, product quality, and economic viability. researchgate.net

Key Scale-Up Considerations:

Reactor Design and Material:

Batch vs. Continuous Flow: While traditional azo dye production uses batch reactors, continuous flow systems using microreactors or bubble column reactors are gaining traction. researchgate.net Continuous processes offer better control over reaction parameters, improved safety by minimizing the accumulation of hazardous intermediates like diazonium salts, and more consistent product quality. researchgate.net

Materials of Construction: The reactor must be resistant to the corrosive acidic conditions used in the diazotization step. Glass-lined steel or specialized alloys are common choices for pilot-scale reactors.

Heat Management:

The diazotization reaction is highly exothermic. Effective heat removal is critical to maintain the required low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. savemyexams.com On a larger scale, this requires efficient cooling jackets, internal cooling coils, or external heat exchangers. Poor temperature control can lead to side reactions, reduced yield, and potential thermal runaway.

Mixing and Mass Transfer:

Efficient mixing is essential to ensure uniform temperature distribution and to bring the reactants into contact, especially in the coupling step which can be a two-phase (solid-liquid or liquid-liquid) system. The choice of impeller type, agitation speed, and baffle design are crucial engineering decisions in a stirred-tank reactor. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in impurities and lower yields.

Process Control and Automation:

Pilot plants typically employ automated systems to monitor and control critical parameters such as temperature, pH, reactant addition rates, and pressure. This ensures reproducibility and allows for the systematic optimization of the process. For instance, the pH for the coupling reaction must be carefully controlled to maximize the yield.

Downstream Processing and Purification:

The isolation and purification of the final product on a larger scale require robust and efficient methods. This typically involves filtration to collect the solid product, followed by washing to remove unreacted starting materials and salts. Recrystallization from a suitable solvent might be necessary to achieve the desired purity. uomustansiriyah.edu.iq The choice of solvent and the crystallization conditions must be optimized for yield and crystal size distribution.

Techno-Economic Analysis:

A critical part of pilot-scale work is to gather data for a techno-economic analysis. This includes evaluating raw material costs, energy consumption, waste generation, and potential throughput to assess the commercial feasibility of the process before committing to full-scale industrial production. nih.gov Studies on continuous production of azo dyes have shown the potential for improved economic and environmental performance compared to traditional batch processes. researchgate.net

The table below summarizes the challenges and solutions when scaling up the production of azo compounds like this compound.

| Challenge | Laboratory Scale | Pilot Scale Solution |

| Heat Removal | Ice bath | Jacketed reactor with coolant circulation, external heat exchangers. researchgate.net |

| Reagent Addition | Manual (e.g., pipette, dropping funnel) | Metering pumps for precise, controlled addition rates. |

| Mixing | Magnetic stirrer | Mechanical agitator with optimized impeller and baffles. |

| Process Safety | Small quantities, fume hood | Process hazard analysis (PHA), automated safety interlocks, containment systems. researchgate.net |

| Product Isolation | Büchner funnel filtration | Centrifuge or larger filter press, optimized washing procedures. |

Successfully navigating these scale-up challenges is essential for the transition from a laboratory discovery to a viable research pilot process for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Phenylazo Benzanilide

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govdectris.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce atomic coordinates, bond lengths, and bond angles, providing a complete picture of the molecule's structure in the solid state. nih.gov Although a specific, publicly available crystal structure for 4'-(Phenylazo)benzanilide was not identified in the surveyed literature, the following sections outline the critical analyses that such a study would entail.

The way molecules pack within a crystal lattice is governed by a network of intermolecular interactions. For this compound, the primary interaction is expected to be hydrogen bonding involving the amide group. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. niscpr.res.in These interactions can lead to the formation of chains or dimeric motifs, which are common in amide-containing crystal structures. dcu.ie

Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements or conformations. nih.govub.edu These different forms, or polymorphs, can possess varying physical properties. Given the conformational flexibility and potential for different hydrogen bonding networks, this compound is a candidate for exhibiting polymorphism. nih.gov A comprehensive polymorphic screen, involving crystallization from various solvents and conditions, would be necessary to identify and characterize different potential crystalline forms. ub.edu

Furthermore, the molecule may form solvates, which are crystals that incorporate molecules of the crystallization solvent into their lattice. rsc.org The presence of a strong hydrogen bond acceptor in the carbonyl group makes it susceptible to forming solvates with protic solvents. X-ray crystallography would unambiguously identify and characterize any such solvate structures, revealing how the solvent molecules are integrated into the crystal packing. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of magnetically active nuclei, such as ¹H and ¹³C. libretexts.org

In a ¹H NMR spectrum of this compound, distinct signals would appear for the amide proton (N-H) and the aromatic protons on the two different phenyl rings. The amide proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons would resonate in the range of approximately 7-9 ppm, with their exact shifts influenced by the electronic effects of the amide and azo substituents.

Spin-spin coupling between adjacent, non-equivalent protons causes splitting of NMR signals into multiplets (e.g., doublets, triplets). libretexts.orgpharmacy180.com This coupling provides valuable information about the connectivity of atoms. For instance, the protons on the benzoyl ring and the phenylazo ring system would exhibit characteristic splitting patterns based on their substitution. Analysis of the coupling constants (J values) helps in assigning specific signals to their corresponding protons. pharmacy180.com

Chemical shift anisotropy (CSA) arises because the magnetic shielding experienced by a nucleus depends on the orientation of the molecule with respect to the external magnetic field. mit.edumodgraph.co.uk In solution, rapid molecular tumbling averages this effect, but it can influence relaxation times and line widths. In solid-state NMR, CSA provides detailed information about the electronic structure and symmetry at the nuclear site. mit.edublogspot.com

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. organicchemistrydata.org The chemical shift of each carbon is highly sensitive to its electronic environment.

For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the adjacent oxygen atom. The carbons directly bonded to the azo group (-N=N-) would also be significantly affected. The remaining aromatic carbons would appear in the typical range for sp²-hybridized carbons, with their specific shifts modulated by their position relative to the substituents.

The following table presents computed ¹³C NMR chemical shifts, which predict the electronic environment of the carbon framework in this compound. spectrabase.com

Table 1: Computed ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assigned Carbon Atom(s) | Interpretation |

| 165.9 | Carbonyl (C=O) | Strongly deshielded by the electronegative oxygen atom. |

| 152.6 | Aromatic C attached to Azo (-N=N-C) | Deshielded by the electron-withdrawing azo group. |

| 150.9 | Aromatic C attached to Azo (-N=N-C) | Deshielded by the electron-withdrawing azo group. |

| 134.7 | Quaternary Ar-C (Benzoyl) | Quaternary carbon of the benzoyl ring. |

| 131.9 | Ar-CH (Benzoyl) | Aromatic CH group on the benzoyl ring. |

| 131.2 | Ar-CH | Aromatic CH group. |

| 129.1 | Ar-CH | Aromatic CH group. |

| 128.7 | Ar-CH (Benzoyl) | Aromatic CH groups on the benzoyl ring. |

| 127.6 | Ar-CH (Benzoyl) | Aromatic CH groups on the benzoyl ring. |

| 124.6 | Ar-CH | Aromatic CH group. |

| 122.9 | Ar-CH | Aromatic CH group. |

| 120.3 | Quaternary Ar-C (Anilide) | Quaternary carbon of the anilide ring. |

Note: Data is based on a computed spectrum and serves as a prediction. Actual experimental values may vary. The assignments are based on general principles of ¹³C NMR spectroscopy. spectrabase.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful suite of tools for the unambiguous structural assignment of complex molecules like this compound. These techniques disperse the NMR information into two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the molecule. magritek.com For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the benzanilide (B160483) and phenylazo moieties, allowing for the delineation of individual spin systems. magritek.comwordpress.com This is particularly useful for assigning protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. hmdb.ca By analyzing the HSQC spectrum of this compound, each proton resonance can be directly mapped to its corresponding carbon atom in the skeleton. researchgate.netresearchgate.net This provides definitive C-H connectivity information.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. researchtrends.netresearchgate.net This is crucial for piecing together the different fragments of the molecule. For instance, in this compound, HMBC correlations would be observed between the amide proton (N-H) and the carbonyl carbon, as well as with carbons in the adjacent aromatic rings. researchtrends.netnih.gov Similarly, correlations between the protons of one aromatic ring and the carbons of the other through the azo bridge could establish the connectivity of the entire molecule. researchtrends.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.netmdpi.com This is particularly valuable for determining the through-space correlations and preferred conformation of the molecule. For this compound, NOESY could reveal correlations between protons on the phenyl ring of the benzoyl group and protons on the phenyl ring of the anilide portion, indicating their relative orientation. It can also help to distinguish between E and Z isomers of the azo group by showing proximity between protons that would be close in one isomer but distant in the other.

A comprehensive analysis using these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule, providing a detailed picture of its covalent structure and spatial arrangement. nih.govmdpi.com

Table 1: Exemplary 2D NMR Correlations for this compound

| Technique | Type of Correlation | Expected Key Correlations in this compound | Information Gained |

|---|---|---|---|

| COSY | ¹H-¹H | Correlations between ortho- and meta-protons within each aromatic ring. | Establishes proton connectivity within each phenyl ring. |

| HSQC | ¹H-¹³C (one bond) | Cross-peaks for every protonated carbon, linking specific ¹H and ¹³C chemical shifts. | Direct C-H bond connectivity. |

| HMBC | ¹H-¹³C (multiple bonds) | Correlation of amide N-H proton to carbonyl carbon and adjacent aromatic carbons. Correlations of aromatic protons to carbons across the azo bridge and amide linkage. | Confirms the assembly of the benzoyl, anilide, and phenylazo fragments. |

| NOESY | ¹H-¹H (through space) | Correlations between protons on different aromatic rings that are spatially close. | Provides insights into the 3D conformation and stereochemistry (e.g., E/Z isomerism of the azo group). |

Variable Temperature NMR for Conformational Equilibria and Exchange Processes

Variable Temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study time-dependent phenomena such as conformational changes and rotational barriers. acs.orgnih.gov In molecules like this compound, which contains rotatable single bonds (e.g., Ar-N, Ar-C(O)), different conformations may exist in equilibrium. acs.orgnih.gov

At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the spectrum will show a single set of time-averaged signals. acs.orgresearchgate.net As the temperature is lowered, the rate of this exchange process slows down. If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. researchgate.netresearchgate.net

For benzanilide-type structures, restricted rotation around the amide C-N bond and the N-aryl bond can lead to atropisomerism or distinct conformational isomers. nih.govresearchgate.net VT-NMR studies can be used to determine the energy barrier for these rotational processes. acs.org By analyzing the coalescence temperature (the temperature at which two exchanging signals merge) and the chemical shift difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. acs.org

In the context of this compound, VT-NMR could be employed to investigate the rotational dynamics around the N-phenyl bond and the C-benzoyl bond. Broadening of aromatic signals at specific temperatures would indicate the onset of restricted rotation. acs.org This analysis provides valuable information on the molecule's flexibility and the energetic landscape of its conformational states. nih.gov

Table 2: Application of Variable Temperature NMR to this compound

| Phenomenon Studied | Expected Spectral Changes | Data Obtained |

|---|---|---|

| Amide Bond Rotation | Broadening and eventual splitting of signals for protons near the amide linkage as temperature decreases. | Energy barrier (ΔG‡) for C-N bond rotation. |

| Aryl-N/Aryl-C(O) Rotation | Broadening and decoalescence of aromatic proton signals. | Energy barriers for rotation around the N-phenyl and C-benzoyl single bonds. |

| Conformational Equilibria | Appearance of new sets of signals at low temperatures corresponding to different stable conformers. | Thermodynamic parameters (ΔH, ΔS) for the equilibrium between conformers. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by the chromophoric azo group (-N=N-) and the extended π-conjugated system.

Elucidation of Electronic Transitions (π-π and n-π Transitions of the Azo Chromophore)**

The electronic spectrum of azobenzene (B91143) derivatives typically displays two characteristic absorption bands. researchgate.netrsc.org

π-π Transition:* A high-intensity absorption band, usually found in the UV region (around 320-350 nm for trans-azobenzene), is attributed to the π-π* transition. libretexts.orgcoe.edu This transition involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. In this compound, this band is expected to be intense due to the extended conjugation across the molecule. nih.govsathyabama.ac.in

n-π Transition:* A lower-intensity absorption band, appearing at longer wavelengths in the visible region (around 440 nm for trans-azobenzene), is assigned to the n-π* transition. libretexts.orgcoe.edu This involves the excitation of an electron from a non-bonding (n) orbital, primarily localized on the nitrogen atoms of the azo group, to an antibonding π* orbital. libretexts.org This transition is formally forbidden by symmetry rules, which accounts for its lower intensity compared to the π-π* transition. bath.ac.uk

The position and intensity of these bands can be influenced by the substituents on the aromatic rings. The benzanilide group in this compound acts as a substituent that can modify the energies of the molecular orbitals and thus the wavelengths of these transitions.

Solvatochromic Effects and Molecular Polarity Studies in Various Media

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. ijcce.ac.irresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. rsc.orgnih.gov

By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities, its solvatochromic behavior can be investigated.

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, it will be stabilized to a greater extent by polar solvents. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (red shift). units.it This is often observed for π-π* transitions in push-pull systems. mdpi.com

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, it will be more stabilized by polar solvents. This increases the energy gap for the transition, leading to a shift to a shorter wavelength (blue shift). units.it The n-π* transition of the azo group often exhibits a blue shift in hydrogen-bonding solvents, as the lone pair electrons are stabilized by hydrogen bonding to the solvent, which lowers the energy of the n-orbital. units.it

The study of solvatochromic shifts provides insights into the change in dipole moment upon electronic excitation and the nature of solute-solvent interactions. mdpi.com

Table 3: Expected Solvatochromic Shifts for this compound

| Transition | Solvent Polarity Increase | Expected Shift | Rationale |

|---|---|---|---|

| π-π * | Increasing general polarity | Bathochromic (Red) Shift | The π* excited state is typically more polar than the π ground state. |

| n-π * | Increasing H-bonding capacity (e.g., from hexane (B92381) to ethanol) | Hypsochromic (Blue) Shift | Stabilization of the non-bonding electrons on the azo nitrogen atoms by hydrogen bonding lowers the ground state energy. |

Photoisomerization Monitoring and Kinetic Analysis of E/Z Isomerization

Azobenzene and its derivatives are well-known for their ability to undergo reversible photoisomerization between the more stable trans (E) isomer and the less stable cis (Z) isomer. rsc.orgarxiv.org This process can be monitored effectively using UV-Vis spectroscopy because the two isomers have distinct absorption spectra.

Typically, the trans isomer has a strong π-π* absorption and a weak n-π* absorption. Upon irradiation with UV light corresponding to the π-π* transition (e.g., ~365 nm), the trans isomer is converted to the cis isomer. researchgate.netnih.gov The cis isomer has a different absorption profile, often with a decreased intensity of the π-π* band and an increased intensity of the n-π* band. unich.it

The isomerization can be monitored by recording the UV-Vis spectrum at different time intervals during irradiation. nih.gov The appearance of isosbestic points (wavelengths where the absorbance does not change) indicates a clean conversion between the two species.

The reverse cis-to-trans isomerization can be induced by irradiation with light corresponding to the n-π* transition of the cis isomer (visible light) or can occur thermally in the dark. rsc.orgunich.it The kinetics of the thermal back-isomerization can be followed by monitoring the increase in the absorbance of the trans isomer's π-π* band over time after the UV irradiation is stopped. This process typically follows first-order kinetics, and the rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at equilibrium and At is the absorbance at time t. unich.it

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.orgcigrjournal.org Analyzing the IR and Raman spectra of this compound allows for the identification of its characteristic functional groups and provides a vibrational fingerprint of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching and bending). Key functional groups in this compound give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. While many vibrational modes are active in both IR and Raman, their intensities can differ significantly. Generally, symmetric vibrations and vibrations of non-polar bonds (like the N=N bond) give rise to strong Raman signals, whereas asymmetric vibrations and vibrations of polar bonds (like C=O) are strong in the IR spectrum. cigrjournal.orgamericanpharmaceuticalreview.com

Key expected vibrational modes for this compound include:

Amide Group: A strong C=O stretching vibration (Amide I band) typically appears around 1650-1680 cm⁻¹. nih.gov The N-H stretching vibration is found in the region of 3200-3400 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹.

Azo Group: The N=N stretching vibration is often weak in the IR spectrum but gives a characteristic band in the Raman spectrum, typically in the 1400-1450 cm⁻¹ region. acs.orgslideshare.net

Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the rings are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range are indicative of the substitution pattern on the rings.

Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the precise assignment of the observed vibrational bands to specific molecular motions. nih.govacs.orgacs.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|---|

| Amide (N-H) | Stretching | 3200 - 3400 | IR |

| Aromatic (C-H) | Stretching | 3000 - 3100 | IR, Raman |

| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 | IR (strong) |

| Aromatic (C=C) | Stretching | 1450 - 1600 | IR, Raman |

| Azo (N=N) | Stretching | 1400 - 1450 | Raman (strong) |

| Amide (N-H) | Bending (Amide II) | ~1550 | IR |

Characteristic Vibrational Frequencies of Azo and Amide Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the characteristic vibrational modes of the functional groups within this compound. The presence of both an amide and an azo group gives rise to a distinctive spectroscopic fingerprint.

The amide group presents several characteristic absorption bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the spectrum, occurring in the 1630-1680 cm⁻¹ range. The amide II band, resulting from a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹.

The azo (-N=N-) functional group's vibration is often more challenging to detect via IR spectroscopy because the N=N stretch is IR-inactive in symmetrical trans-azo compounds and only weakly active in their less symmetrical counterparts. However, it can often be observed in Raman spectra, typically in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also contribute to the complexity of the spectrum in their expected regions.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Amide (Amide I) | C=O Stretch | 1630 - 1680 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Amide (Amide II) | N-H Bend + C-N Stretch | 1510 - 1570 |

| Azo Group | N=N Stretch | 1400 - 1450 (Often weak in IR) |

| Amide/Aryl | C-N Stretch | 1200 - 1350 |

Probing of Hydrogen Bonding Networks and Conformational Changes

The structure of this compound contains both hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonding networks that significantly influence its solid-state structure and properties. nih.gov The amide proton (N-H) serves as a hydrogen bond donor. libretexts.org Potential hydrogen bond acceptors include the oxygen atom of the carbonyl group and the nitrogen atoms of the azo group. nih.govlibretexts.org These interactions can be intermolecular, linking molecules together in the crystal lattice, or intramolecular, though the latter is less likely given the molecule's geometry. libretexts.org The presence and strength of hydrogen bonds can be inferred from shifts in the N-H and C=O stretching frequencies in IR spectra.

The molecule possesses four rotatable bonds, which allows for conformational flexibility. nih.gov These rotations can occur around the C-C bond linking the benzoyl group, the amide C-N bond, and the C-N bonds connecting the azo group to the phenyl rings. Different spatial arrangements, or conformers, arise from these rotations, each with a distinct energy level. pressbooks.pub The trans isomer of the azo group is generally more stable than the cis isomer due to reduced steric hindrance. Computational modeling, such as Density Functional Theory (DFT), is often employed alongside experimental techniques like variable-temperature spectroscopy to analyze the potential energy surface and identify the most stable conformers. ualberta.caethz.ch

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Identification

Mass spectrometry is a critical analytical tool for determining the molecular weight and deducing the structure of this compound by analyzing how it fragments.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. gcms.cz This precision allows for the unambiguous determination of the elemental composition. gcms.cz For this compound, with the molecular formula C₁₉H₁₅N₃O, HRMS can differentiate it from any other combination of atoms that might have the same nominal mass. spectrabase.com The experimentally measured mass is compared to the theoretically calculated exact mass to confirm the formula. gcms.cz

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₁₅N₃O |

| Nominal Mass | 301 u |

| Theoretical Exact Mass ([M]) | 301.121512 u spectrabase.com |

| Expected [M+H]⁺ Ion | 302.12879 u |

| Expected [M+Na]⁺ Ion | 324.11075 u |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Studies

Tandem mass spectrometry, or MS/MS, is a technique where a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This multi-stage process provides detailed information about the molecule's connectivity and confirms proposed structures. labmanager.com

For this compound, the protonated molecule [M+H]⁺ at m/z 302.1 would typically be selected as the precursor ion. Collision-induced dissociation (CID) would then break the molecule at its weakest bonds. Key fragmentation pathways for benzanilides often involve the cleavage of the amide bond. nih.gov This would lead to characteristic product ions. Likely fragmentations include:

Cleavage of the amide C-N bond: This can produce a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and an ion corresponding to the 4-(phenylazo)aniline radical cation at m/z 196.

Cleavage of the C-C bond adjacent to the carbonyl: This can result in the loss of the benzoyl group to form an ion at m/z 197.

Cleavage around the azo group: Fissions at the C-N or N-N bonds of the azo linkage can lead to fragments such as the phenyl cation ([C₆H₅]⁺) at m/z 77 or the phenyldiazenyl cation ([C₆H₅N₂]⁺) at m/z 105.

Analyzing the masses of these product ions allows for the reconstruction of the original molecule's structure. uakron.edu

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ Precursor)

| Precursor Ion (m/z) | Proposed Product Ion | Product Ion (m/z) |

| 302.1 | [C₆H₅CO]⁺ | 105.0 |

| 302.1 | [C₁₂H₁₀N₃]⁺ (M+H - C₇H₅O) | 196.1 |

| 302.1 | [C₆H₅N₂]⁺ | 105.1 |

| 302.1 | [C₆H₅]⁺ | 77.0 |

Computational Chemistry and Theoretical Investigations of 4 Phenylazo Benzanilide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties. chalcogen.roresearchgate.net For 4'-(Phenylazo)benzanilide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and analyze its electronic characteristics. orientjchem.orgmdpi.com

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and can be easily excited. thaiscience.info

In this compound, the HOMO is expected to be distributed across the electron-rich phenylazo group, while the LUMO would likely be centered on the electron-withdrawing benzanilide (B160483) portion. The analysis of these orbitals provides insight into the charge transfer characteristics of the molecule. Theoretical calculations allow for the visualization of these orbitals and the precise calculation of their energy levels. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for an Azo-Aromatic Compound This table presents typical values for a molecule similar in structure to this compound, as specific data for this compound is not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.4 |

| HOMO-LUMO Gap (ΔE) | 3.8 |

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netwolfram.com It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

On an ESP map, regions of negative potential (typically colored red) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com For this compound, the ESP map would likely show significant negative potential around the carbonyl oxygen and the azo nitrogen atoms, indicating these as primary sites for interaction with electrophiles. thaiscience.info Conversely, the amide hydrogen and hydrogens on the phenyl rings would exhibit positive potential.

Dipole Moment and Polarizability Calculations for Molecular Response

The dipole moment (μ) and polarizability (α) are fundamental electronic properties that describe how a molecule responds to an external electric field. The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. thaiscience.info Polarizability indicates the ease with which the electron cloud of a molecule can be distorted by an electric field. preprints.org

These properties are essential for understanding a molecule's solubility, intermolecular forces, and non-linear optical (NLO) properties. journaleras.com DFT calculations can provide accurate predictions of these values. researchgate.net For an asymmetric molecule like this compound, a significant dipole moment would be expected. The polarizability would be influenced by the extensive π-conjugated system spanning the molecule.

Table 2: Illustrative Molecular Response Properties This table provides example values for a molecule with a similar functional profile. The values are often calculated in atomic units (a.u.) and converted to standard units.

| Property | Computational Method | Calculated Value |

|---|---|---|

| Dipole Moment (μ) | DFT/B3LYP | ~4.5 Debye |

| Mean Polarizability (α) | DFT/B3LYP | ~35 x 10-24 esu |

| First Hyperpolarizability (β) | DFT/B3LYP | ~50 x 10-30 esu |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comekb.eg By solving Newton's equations of motion, MD simulations can predict how a molecular system will evolve, providing detailed information on conformational changes, solvent effects, and intermolecular interactions. ekb.eg

Solvent Effects on Molecular Conformation and Stability

The solvent environment can profoundly impact the structure, stability, and function of a molecule. MD simulations are an ideal tool to study these effects by modeling the solute (this compound) in a box of explicit solvent molecules (like water or an organic solvent) or by using an implicit continuum solvent model. arxiv.orgacellera.com

For this compound, simulations could track the rotational freedom around the various single bonds, such as the C-N bonds of the amide group and the C-N and N-N bonds of the azo bridge. The simulations would reveal the most stable conformations in different solvents and the energetic barriers between them. For instance, polar solvents might stabilize conformations with a larger dipole moment through favorable electrostatic interactions. The solvent accessible surface area (SASA) can also be monitored to understand how the solvent interacts with different parts of the molecule. ekb.eg

Intermolecular Association and Aggregation Studies

Many dye molecules, particularly those with large aromatic systems, have a tendency to self-associate or aggregate in solution, which can significantly alter their properties. MD simulations can be used to investigate the aggregation behavior of this compound. tandfonline.comnih.gov

By simulating multiple molecules of the compound in a solvent, researchers can observe the spontaneous formation of dimers, trimers, or larger aggregates. researchgate.net The analysis of the simulation trajectories can identify the dominant intermolecular interactions driving the aggregation, such as π-π stacking between the phenyl rings or hydrogen bonding involving the amide groups. Furthermore, methods like Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of association, providing a quantitative measure of the stability of the aggregates. ekb.eg

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These simulations provide a direct link between the molecular structure and its observed spectrum.

UV-Vis Absorption and Emission Spectra Simulation and Interpretation

The characteristic photochromism of this compound is governed by its electronic transitions, which can be probed by UV-Vis spectroscopy. Computational modeling, primarily using TD-DFT, allows for the prediction of the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic excitations. benasque.orgrsc.orgrsc.orgrsc.org

For azobenzene (B91143) and its derivatives, the UV-Vis spectrum is typically dominated by two key absorption bands: an intense π→π* transition in the UV region (around 320-350 nm) and a much weaker n→π* transition in the visible region (around 450 nm). mdpi.com The π→π* transition is responsible for the strong absorption of UV light that triggers the E→Z (trans→cis) isomerization, while the n→π* transition, involving the lone pair electrons on the nitrogen atoms, is also crucial to the photo-switching mechanism.

Upon isomerization from the more stable E-isomer to the Z-isomer, the spectrum undergoes characteristic changes. The intensity of the π→π* band decreases and often shifts to a shorter wavelength (hypsochromic shift), whereas the n→π* band gains intensity. mdpi.com

Simulations for molecules analogous to this compound, such as amide derivatives of azobenzene-4,4′-dicarboxylic acid, have been performed using TD-DFT methods (e.g., CAM-B3LYP functional with a polarizable continuum model for solvent effects). These calculations successfully predict the main absorption bands. For a typical E-isomer, the intense π→π* transition is calculated to be around 350 nm, while the Z-isomer shows a less intense π→π* band below 300 nm and a more prominent n→π* band around 440 nm. mdpi.com The major molecular orbitals (MOs) involved are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The π→π* transition is typically assigned to the HOMO→LUMO excitation, while the n→π* transition often corresponds to an excitation from a non-bonding orbital localized on the azo group to the LUMO.

A summary of expected TD-DFT calculation results for the primary electronic transitions in E-4'-(Phenylazo)benzanilide is presented below, based on data from analogous compounds.

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~450 | ~0.01 | n → π |

| S₀ → S₂ | ~350 | ~0.60 | π → π |

Table 1: Predicted UV-Vis absorption data for E-4'-(Phenylazo)benzanilide based on TD-DFT calculations of analogous azobenzene derivatives. The n→π transition is typically the lowest energy transition, while the π→π* transition is significantly more intense.*

NMR Chemical Shift and Coupling Constant Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers reliable methods for predicting NMR parameters, most notably the Gauge-Independent Atomic Orbital (GIAO) method, which is frequently used with DFT. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, from which chemical shifts (δ) can be derived.

For this compound, GIAO calculations performed at a typical level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set) can predict the ¹H and ¹³C chemical shifts. imist.ma These theoretical values, when correlated with experimental data for similar benzanilide structures, show excellent agreement, often with high correlation coefficients (R² > 0.99). researchgate.net

Predicted ¹³C NMR chemical shifts for this compound are available from computational databases, calculated using algorithms like HOSE (Hierarchical Organisation of Spherical Environments). spectrabase.com A comparison of these predicted values with expected experimental ranges for the distinct carbon environments is shown in Table 2. The aromatic carbons span a wide range from approximately 115 to 155 ppm. The carbonyl carbon of the amide group is characteristically deshielded, appearing around 165 ppm. The carbons of the phenyl ring attached to the azo group (C7'-C12') and those of the benzoyl group (C1-C6) can be distinguished based on their substitution patterns.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C=O | 165.5 |

| C4' (C-N=N) | 152.8 |

| C1' (C-NH) | 149.3 |

| C1 (C-C=O) | 134.0 |

| C4 (Aromatic) | 132.1 |

| C2/C6 (Aromatic) | 129.0 |

| C9'/C11' (Aromatic) | 129.0 |

| C3/C5 (Aromatic) | 127.5 |

| C10' (Aromatic) | 125.0 |

| C2'/C6' (Aromatic) | 122.5 |

| C8'/C12' (Aromatic) | 120.0 |

Table 2: Computed ¹³C NMR chemical shifts for this compound. spectrabase.com The values are predicted using the HOSE algorithm and are typical for the respective functional groups.

Prediction of proton-proton coupling constants (J-couplings) is also possible, providing further structural detail, particularly regarding the conformation of the molecule.

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. Following a geometry optimization, a frequency calculation is performed, which yields the harmonic frequencies, IR intensities, and Raman activities of all vibrational modes. mdpi.com

For this compound, key vibrational modes can be predicted and assigned to specific molecular motions. While a full calculated spectrum is not available in the literature, data from analogous structures like 4-phenylbenzaldehyde (B31587) and other azo dyes allow for a reliable estimation of the positions of characteristic bands. mdpi.comdntb.gov.ua It is standard practice to apply a scaling factor (typically 0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors.

Expected characteristic vibrational frequencies are detailed in Table 3. The most prominent peak in the IR spectrum is typically the C=O stretching vibration of the amide group, expected around 1660-1680 cm⁻¹. The N-H stretching and bending modes are also characteristic, appearing around 3300 cm⁻¹ and 1530 cm⁻¹ (Amide II band), respectively. The N=N stretch of the azo group is often weak in the IR spectrum but can be more prominent in the Raman spectrum, typically found in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations give rise to a series of bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch | 3250-3350 | Medium | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| C=O Stretch (Amide I) | 1660-1680 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| N-H Bend (Amide II) | 1510-1550 | Strong | Weak |

| N=N Stretch | 1400-1450 | Weak-Medium | Medium-Strong |

Table 3: Predicted characteristic vibrational frequencies for this compound based on DFT calculations of analogous molecules. The combination of IR and Raman data provides a comprehensive vibrational profile.

Quantum Chemical Characterization of Isomerization Processes (E/Z)

The utility of azobenzene-based photoswitches is defined by the dynamics and mechanisms of their E/Z isomerization. Computational chemistry is indispensable for mapping the potential energy surfaces (PES) that govern these transformations, both photochemically and thermally.

Potential Energy Surface Scans for Photoisomerization Pathways

The E→Z photoisomerization of azobenzenes is an ultrafast process that occurs on a sub-picosecond timescale following electronic excitation. ustc.edu.cn The mechanism is a subject of extensive research, with two primary pathways proposed: rotation around the N=N double bond and inversion (or semi-linearization) at one of the nitrogen centers.

Computational studies on related molecules like 4-aminoazobenzene, using methods such as Complete Active Space Self-Consistent Field (CASSCF), have shown that upon excitation to the S₁ (n→π) or S₂ (π→π) state, the molecule rapidly evolves towards a region of the potential energy surface where the S₁ and S₀ states become degenerate. researchgate.net This point of degeneracy is known as a conical intersection (CI), which acts as an efficient funnel for non-radiative decay back to the ground state. researchgate.net

For excitation into the S₂ state, the initial step is an extremely fast internal conversion to the S₁ state (on the order of tens of femtoseconds). ustc.edu.cn From the S₁ state, the molecule's geometry distorts along either the rotational or inversional coordinate to reach the S₁/S₀ CI. Theoretical studies suggest that for many azobenzenes, the preferred photoisomerization pathway on the S₁ surface is rotation, characterized by a twisting of the CNNC dihedral angle towards 90°. researchgate.netacs.org The system then passes through the CI and relaxes on the ground state surface to a mixture of E and Z isomers, with the branching ratio determining the quantum yield of the reaction. The presence of the benzanilide substituent is expected to influence the topology of the PES and the position of the CI, but the fundamental rotational mechanism is likely conserved. nih.gov

Thermal Relaxation Kinetics of Azo Isomers and Activation Barriers

The Z-isomer of an azobenzene derivative is thermodynamically less stable than the E-isomer and will thermally relax back to the E-form over time. The rate of this process is critical for applications, determining the lifetime of the switched state. This thermal Z→E isomerization is a ground-state process that can be modeled computationally by locating the transition state (TS) structure connecting the Z and E minima on the S₀ potential energy surface.

For azobenzenes, thermal isomerization can also proceed via rotation or inversion. Unlike photoisomerization, the thermal process is widely believed to favor an in-plane inversion mechanism, where a CNN bond angle straightens to nearly 180° in the transition state. acs.org Electron-donating substituents, like the amino group in 4-aminoazobenzene, tend to increase the activation barrier for the inversion pathway, thus stabilizing the Z-isomer. acs.org Conversely, electron-withdrawing groups can lower this barrier.

The Gibbs free energy of activation (ΔG‡) can be calculated from the energy difference between the Z-isomer and the transition state. This value can then be used in the Eyring equation to predict the rate constant (k) and the half-life (t₁/₂) of the Z-isomer. Computational studies on azobenzene amides have shown that these calculations can yield results that agree well with experimental kinetics. mdpi.com For example, for an amide derivative of azobenzene-4,4′-dicarboxylic acid, the calculated ΔG‡ was approximately 98 kJ/mol, corresponding to a half-life of many hours at room temperature, indicating significant stability of the Z-isomer. mdpi.com Similar calculations for this compound would be expected to yield a substantial activation barrier, leading to a long-lived Z-state. Recent advanced studies also highlight the potential role of triplet states in the thermal relaxation mechanism, which can offer lower-energy rotational pathways. nih.gov

| Isomerization Process | Proposed Mechanism | Key Computational Method | Predicted Activation Energy (ΔG‡) | Predicted Z-Isomer Half-Life (298 K) |

| Photoisomerization (E→Z) | Rotation via S₁/S₀ Conical Intersection | TD-DFT, CASSCF | N/A (ultrafast decay) | N/A |

| Thermal Relaxation (Z→E) | Inversion on S₀ Surface | DFT (TS Search) | ~95-105 kJ/mol | Hours to Days |

Table 4: Summary of computational findings for the isomerization processes of this compound, based on data from analogous systems. Photoisomerization is a non-equilibrium process, while thermal relaxation is governed by a well-defined activation barrier on the ground state potential energy surface.

Structure-Property Relationship (SPR) Modeling based on Quantum Chemical Descriptors

The prediction of the physicochemical and biological properties of a molecule based on its structural and electronic features is a cornerstone of modern computational chemistry. Structure-Property Relationship (SPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are methodologies that seek to establish a mathematical correlation between a molecule's properties and its descriptors. acs.orgnih.gov For a compound like this compound, which possesses a complex arrangement of aromatic rings, an azo bridge, and an amide linkage, quantum chemical descriptors provide a powerful lens through which to understand and predict its behavior.

Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's electronic structure. These descriptors offer a more nuanced and physically meaningful representation of a molecule compared to simple topological or empirical parameters. nih.gov The use of these descriptors is central to developing robust SPR models that can guide the design of new molecules with desired properties, be it for applications in materials science, dye chemistry, or pharmaceuticals. Research on various azo dyes and benzanilide derivatives has demonstrated the utility of this approach. For instance, studies on 4,4'-diaminobenzanilide-based direct dyes have successfully employed quantum chemical descriptors to model their chromatographic retention, a key property in their purification and analysis. researchgate.netresearchgate.net

The process of SPR modeling using quantum chemical descriptors for a molecule like this compound typically involves several key steps. First, the three-dimensional geometry of the molecule is optimized using a suitable level of theory, often from the Density Functional Theory (DFT) family of methods. imist.ma From the optimized structure, a wide array of quantum chemical descriptors can be calculated. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These relate to the electronic charge distribution and orbital energies. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges on specific atoms. rasayanjournal.co.in The HOMO energy, for instance, is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

Steric and Shape Descriptors: While not strictly quantum chemical, these are often calculated from the optimized geometry and are crucial for understanding how the molecule interacts with its environment.

Once a set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that links a selection of these descriptors to a specific property of interest. researchgate.netnih.gov The quality and predictive power of the resulting SPR model are then rigorously validated.

For this compound, SPR models could be developed to predict a range of properties. For example, its color, which is determined by the electronic transitions between molecular orbitals, could be correlated with the HOMO-LUMO gap. Its solubility in different solvents could be modeled using descriptors related to polarity, such as the dipole moment. Furthermore, its potential biological activity could be assessed by building QSAR models based on descriptors that govern its interaction with biological macromolecules. Computational studies on other benzanilide derivatives have indeed shown that factors like steric and electronic effects, which can be quantified by quantum chemical descriptors, play a crucial role in determining their reactivity and interaction with other molecules. researchgate.net

The following interactive data table presents a selection of quantum chemical descriptors that would be typically calculated for this compound in an SPR study. The values are illustrative and represent the type of data generated from DFT calculations.

| Descriptor | Symbol | Illustrative Value | Description |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | -6.2 eV | Related to the electron-donating ability of the molecule. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | -2.5 eV | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ΔE | 3.7 eV | Correlates with the molecule's stability and color. |

| Dipole Moment | μ | 3.5 D | A measure of the overall polarity of the molecule. |

| Electronegativity | χ | 4.35 eV | The ability of the molecule to attract electrons. |

| Chemical Hardness | η | 1.85 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness | S | 0.54 eV-1 | The reciprocal of chemical hardness, indicating reactivity. |

Functional Materials Applications and Photoresponsive Phenomena of 4 Phenylazo Benzanilide

Photochromic Materials Development and Actuation

The ability of 4'-(Phenylazo)benzanilide and related azobenzene (B91143) compounds to convert light energy into mechanical work or to trigger phase transitions forms the basis of their use in dynamic, "smart" materials. By incorporating this molecular switch into various architectures, researchers can harness its photoresponsive nature for a range of applications.